molecular formula C8H16O5 B12730202 2,3,4-Tri-O-methyl-beta-D-xylopyranose CAS No. 54192-87-9

2,3,4-Tri-O-methyl-beta-D-xylopyranose

Cat. No.: B12730202
CAS No.: 54192-87-9
M. Wt: 192.21 g/mol
InChI Key: AIVDIFJVLZSYIK-ULAWRXDQSA-N
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Description

2,3,4-Tri-O-methyl-beta-D-xylopyranose is a fully methylated monosaccharide that serves as a critical analytical standard and reference compound in carbohydrate chemistry research. Its primary research value lies in the structural elucidation of complex polysaccharides, particularly xylans, which are key components of hemicellulose in plant cell walls. When a xylan polymer is subjected to methylation analysis—a technique that involves methylating all free hydroxyl groups, hydrolyzing the polymer, and identifying the methylated monosaccharide fragments—the detection of this compound indicates that the original xylose residue in the polymer was linked through its 1- and 4- positions, forming part of the linear backbone chain. This compound is therefore essential for mapping the linkage patterns and branching points within plant-derived polysaccharides. As a stable, volatile derivative, it is also well-suited for analysis by gas chromatography-mass spectrometry (GC-MS). This product is intended for research applications only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

54192-87-9

Molecular Formula

C8H16O5

Molecular Weight

192.21 g/mol

IUPAC Name

(2R,3R,4S,5R)-3,4,5-trimethoxyoxan-2-ol

InChI

InChI=1S/C8H16O5/c1-10-5-4-13-8(9)7(12-3)6(5)11-2/h5-9H,4H2,1-3H3/t5-,6+,7-,8-/m1/s1

InChI Key

AIVDIFJVLZSYIK-ULAWRXDQSA-N

Isomeric SMILES

CO[C@@H]1CO[C@H]([C@@H]([C@H]1OC)OC)O

Canonical SMILES

COC1COC(C(C1OC)OC)O

Origin of Product

United States

Synthetic Methodologies for 2,3,4 Tri O Methyl Beta D Xylopyranose and Its Precursors

Strategies for O-Methylation of D-Xylopyranose Derivatives

The synthesis of a specifically methylated compound like 2,3,4-Tri-O-methyl-beta-D-xylopyranose hinges on the precise control of methylation reactions on the D-xylopyranose scaffold. This involves both protecting certain hydroxyl groups and selectively methylating others.

Regioselective Methylation Approaches

Regioselective methylation is crucial for targeting specific hydroxyl groups on the pyranose ring while leaving others unmodified. This is typically achieved through a series of protection and deprotection steps or by using reagents that enhance the reactivity of specific hydroxyls.

A common strategy begins with the protection of the anomeric carbon, often by forming a stable methyl glycoside such as methyl β-D-xylopyranoside. chemspider.comsigmaaldrich.com Subsequently, the primary alcohol at the C-5 position can be selectively protected due to its higher reactivity compared to the secondary alcohols. Bulky protecting groups like trityl (Tr) or tert-butyldimethylsilyl (TBDMS) are often used for this purpose, as their steric hindrance favors reaction at the less hindered primary position. highfine.com

Once the C-1 (as a glycoside) and C-5 (with a protecting group) positions are blocked, the remaining hydroxyls at C-2, C-3, and C-4 can be methylated. This is often accomplished using a comprehensive methylation technique, such as the Purdie or Hakomori methods, which will be discussed in the next section. Following methylation, the protecting group at C-5 can be selectively removed to yield the desired 2,3,4-tri-O-methylated xylopyranoside derivative.

An advanced technique for achieving high regioselectivity involves the use of organotin intermediates, specifically dialkylstannylene acetals. nih.govcdnsciencepub.com These intermediates are formed by reacting a diol or polyol with a dialkyltin oxide, such as dibutyltin (B87310) oxide (Bu₂SnO). nih.govnih.gov The formation of a stannylene acetal (B89532) across two adjacent hydroxyl groups can selectively enhance the nucleophilicity of one of the oxygen atoms, directing subsequent alkylation (e.g., with methyl iodide) to that specific position. researchgate.net The regioselectivity of these tin-mediated reactions is influenced by the stereochemistry of the diol (cis vs. trans, axial vs. equatorial) and the aggregation state of the stannylene acetal in solution. cdnsciencepub.comresearchgate.net For instance, treatment of methyl β-D-xylopyranoside with dibutyltin oxide followed by a sulfating agent has been shown to achieve preferential sulfation at the terminal 4-hydroxy group. nih.gov A similar principle can be applied for methylation, allowing for the stepwise construction of partially methylated sugars.

Table 1: Comparison of Regioselective Strategies
StrategyKey Reagents/IntermediatesTypical StepsAdvantagesLimitations
Protection/Deprotection Trityl chloride (TrCl), TBDMSCl, Benzyl (B1604629) bromide (BnBr), Pd/C, H₂1. Protect primary alcohol (C-5). 2. Methylate remaining hydroxyls (C-2,3,4). 3. Deprotect C-5.Well-established, versatile protecting groups. highfine.comMulti-step, can lead to lower overall yield.
Stannylene Acetal Dibutyltin oxide (Bu₂SnO), Methyl iodide (MeI)1. Form stannylene acetal across a diol. 2. React with methylating agent.High regioselectivity, fewer protection/deprotection steps. nih.govnih.govStoichiometric use of tin reagents, can be sensitive to reaction conditions. researchgate.net

Permethylation Techniques and Reagents

Permethylation is a fundamental technique in carbohydrate analysis where all free hydroxyl and N-H protons are converted to methyl ethers and N-methyl groups, respectively. cdnsciencepub.com This process is essential not only for synthesizing fully methylated sugars but also as a key step in linkage analysis, where it is used to derivatize polysaccharides before they are broken down and analyzed by gas chromatography-mass spectrometry (GC-MS). nih.govnih.gov The resulting permethylated derivatives are more volatile and stable, which improves their ionization efficiency and provides crucial structural information in mass spectrometry. researchgate.netasianpubs.org

Two classic and widely used permethylation methods are the Hakomori and Ciucanu techniques.

Hakomori Method: This method utilizes a strong base, the dimethylsulfinyl carbanion (dimsyl anion), which is prepared from sodium hydride and dimethyl sulfoxide (B87167) (DMSO). nih.govresearchgate.net The dimsyl anion is a powerful enough base to deprotonate all the hydroxyl groups of the carbohydrate. The resulting alkoxides are then treated with a methylating agent, typically methyl iodide (MeI), to form the methyl ethers. The Hakomori method is considered relatively mild but requires the careful preparation of the dimsyl reagent. bioglyco.com

Ciucanu Method: A simpler and more rapid alternative is the Ciucanu method, which has become very common in glycomics. cdnsciencepub.comresearchgate.net This technique uses a slurry of powdered sodium hydroxide (B78521) (NaOH) in DMSO as the base, with methyl iodide as the methylating agent. researchgate.net The reaction is often vigorous and can be completed quickly. nih.gov Modifications of this method, such as using a fine, sol-like dispersion of NaOH in DMSO, can improve reaction efficiency and minimize side reactions. cdnsciencepub.com

The completeness of the permethylation reaction is critical and can be influenced by the choice of base. For instance, in the permethylation of beta-cyclodextrin, the Hakomori dimsyl base was found to be superior to the NaOH-DMSO system, which resulted in the under-methylation of the 3-hydroxy groups. nih.gov

Table 2: Overview of Permethylation Reagents
MethodBaseMethylating AgentSolventKey Features
Hakomori Sodium hydride (NaH) / Dimsyl anionMethyl iodide (MeI)Dimethyl sulfoxide (DMSO)Mild conditions; requires pre-formation of dimsyl anion. nih.govbioglyco.com
Ciucanu Sodium hydroxide (NaOH)Methyl iodide (MeI)Dimethyl sulfoxide (DMSO)Rapid and simple; widely used for glycomics analysis. cdnsciencepub.comresearchgate.net
Purdie Silver(I) oxide (Ag₂O)Methyl iodide (MeI)Methanol (B129727) or MeIOne of the earliest methods, often requires multiple treatments.

Glycosylation Reactions in the Synthesis of Xylopyranosides and Derivatives

Glycosylation is the pivotal reaction for forming the glycosidic bond that links a carbohydrate to another molecule, known as the aglycone. The synthesis of xylopyranosides, including precursors to the target compound, relies on the strategic coupling of a glycosyl donor (an activated xylose derivative) with a glycosyl acceptor (the aglycone, which contains a nucleophilic group, typically a hydroxyl).

Anomeric Control in Glycoside Synthesis (e.g., α/β-anomer selectivity)

Controlling the stereochemistry at the anomeric center (C-1) to selectively form either the α- or β-glycoside is a central challenge in carbohydrate synthesis. The formation of the target β-D-xylopyranose requires methods that favor the creation of a 1,2-trans glycosidic linkage.

One of the most powerful strategies for achieving β-selectivity is through neighboring group participation . This occurs when a protecting group at the C-2 position of the glycosyl donor, typically an acyl group like acetyl or benzoyl, participates in the reaction. In the classic Koenigs-Knorr reaction , for example, the departure of the anomeric leaving group (e.g., a bromide) is assisted by the C-2 acetyl group, which forms a cyclic acyl-oxonium ion intermediate. organic-chemistry.orgnih.gov The subsequent nucleophilic attack by the acceptor alcohol can only occur from the side opposite to this bulky intermediate (the top or β-face), resulting in the exclusive formation of the 1,2-trans product, which in the case of D-xylose is the β-glycoside. organic-chemistry.orgnih.gov

In contrast, if a non-participating group (like a benzyl ether) is at C-2, control of anomeric selectivity is more challenging and often leads to a mixture of α- and β-anomers. The outcome is then influenced by other factors, including the reactivity of the donor and acceptor, the solvent, the temperature, and the nature of the catalyst or promoter. masterorganicchemistry.com In some cases, anomerization can occur, where an initially formed product converts to its more thermodynamically stable anomer under the reaction conditions. researchgate.netchemicalbook.com

Utilization of Glycosyl Donors and Acceptors (e.g., 2,3,4-tri-O-acetyl-D-xylopyranosyl halides, trichloroacetimidates)

The success of a glycosylation reaction depends heavily on the choice of the glycosyl donor, which must have a good leaving group at the anomeric position.

Glycosyl Halides: Acyl-protected glycosyl halides, such as 2,3,4-tri-O-acetyl-α-D-xylopyranosyl bromide , are classic and effective glycosyl donors. nih.gov These compounds are typically used in the Koenigs-Knorr reaction, where they are activated by heavy metal salts like silver carbonate or silver triflate. organic-chemistry.org The presence of the acetyl groups not only serves to protect the hydroxyls but also provides the crucial neighboring group participation at C-2 needed for β-selectivity.

Glycosyl Trichloroacetimidates: O-glycosyl trichloroacetimidates are another class of highly popular and versatile glycosyl donors. highfine.comnih.gov They are known for their high reactivity and are typically prepared by reacting the free sugar (or a protected version with a free anomeric hydroxyl) with trichloroacetonitrile (B146778) in the presence of a base. These donors, such as 2,3,4-tri-O-acetyl-D-xylopyranosyl trichloroacetimidate (B1259523) , are activated under mildly acidic conditions, often using a catalytic amount of a Lewis or Brønsted acid. nih.gov The stereochemical outcome of trichloroacetimidate glycosylations can be highly dependent on the protecting groups, solvent, and temperature. The use of participating groups at C-2 generally leads to 1,2-trans products (β-glycosides). nih.gov

The glycosyl acceptor is the nucleophile in the reaction, which can be a simple alcohol (like methanol, to form a methyl glycoside), a protected monosaccharide (to form a disaccharide), or a more complex aglycone. cdnsciencepub.com

Table 3: Common Glycosyl Donors for Xyloside Synthesis
Donor TypeExample Structure NameActivating AgentKey Features
Glycosyl Halide 2,3,4-Tri-O-acetyl-α-D-xylopyranosyl bromideSilver or Mercury salts (e.g., Ag₂CO₃, AgOTf)Classic Koenigs-Knorr donor; C-2 acetyl group ensures β-selectivity. organic-chemistry.org
Glycosyl Trichloroacetimidate 2,3,4-Tri-O-acetyl-D-xylopyranosyl trichloroacetimidateCatalytic Lewis or Brønsted acid (e.g., TMSOTf, BF₃·OEt₂)Highly reactive, stable, and easily prepared; versatile. nih.gov

Catalytic Systems for Glycosylation (e.g., Lewis acids, Brønsted acids, heterogeneous catalysts)

The activation of the glycosyl donor is facilitated by a catalyst, which can be broadly categorized as a Lewis acid, a Brønsted acid, or a heterogeneous catalyst.

Lewis Acids: Lewis acid catalysis is a very common method for activating glycosyl donors, particularly trichloroacetimidates and thioglycosides. Common Lewis acids include boron trifluoride etherate (BF₃·OEt₂), trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf), and tin(IV) chloride (SnCl₄). researchgate.net These catalysts function by coordinating to the leaving group, making it more electrophilic and facilitating its departure. researchgate.net The choice of Lewis acid can significantly impact the reaction's yield and stereoselectivity. For example, TMSOTf is a powerful catalyst for Koenigs-Knorr reactions, greatly accelerating the process compared to traditional silver salt promoters alone.

Brønsted Acids: Brønsted acids, which are proton donors, are also effective catalysts for glycosylation, especially with trichloroacetimidate donors. Protic acids like p-toluenesulfonic acid (pTSA) or chiral phosphoric acids can activate the imidate leaving group. The use of chiral Brønsted acids has been explored as a method to influence the anomeric stereoselectivity of the glycosylation reaction.

Heterogeneous Catalysts: These are catalysts that exist in a different phase from the reactants, typically a solid catalyst in a liquid reaction mixture. This offers significant advantages, including simplified purification (the catalyst can be filtered off) and the potential for catalyst recycling. Examples include acids supported on solid materials, such as perchloric acid on silica (B1680970) (HClO₄–SiO₂), which has been used to activate trichloroacetimidate donors. nih.gov In the context of xylose chemistry, bifunctional solid catalysts containing both Brønsted and Lewis acid sites, such as Zr-beta zeolites, have been developed for the conversion of xylose into other valuable chemicals like furfural. cdnsciencepub.com These principles can be extended to glycosylation reactions, offering a more sustainable approach to synthesis.

Derivatization Strategies for Targeted Precursors

The synthesis of this compound invariably begins with the strategic protection and deprotection of the hydroxyl groups of D-xylose. This allows for the precise introduction of methyl groups at the C2, C3, and C4 positions, leaving the anomeric and C5 hydroxyls available for further modification or to remain as they are.

Acetylation and Deacetylation Reactions

Acetylation is a fundamental tool in carbohydrate chemistry for the temporary protection of hydroxyl groups. The reaction of D-xylose with acetic anhydride (B1165640) in the presence of a base like pyridine (B92270) leads to the formation of peracetylated xylose, typically 1,2,3,4-tetra-O-acetyl-D-xylopyranose as a mixture of anomers. chempap.org This fully protected derivative can then be selectively deacetylated to expose specific hydroxyl groups for methylation.

For instance, enzymatic deacetylation using acetyl xylan (B1165943) esterases can offer high regioselectivity. These enzymes can preferentially cleave acetyl groups at specific positions on the xylan backbone, a polymer of xylose. While not a direct deacetylation of a simple xylose derivative, the principles of enzymatic regioselectivity are pertinent.

A common chemical approach for selective deacetylation involves controlling reaction conditions such as temperature and stoichiometry of the deacetylating agent, often a mild base like sodium methoxide (B1231860) in methanol. By carefully managing these parameters, it is possible to achieve partial deacetylation, although isolating a specific isomer can be challenging due to the similar reactivity of the secondary hydroxyl groups.

PrecursorReagentsConditionsProductYield
D-xyloseAcetic anhydride, PyridineRoom Temperature1,2,3,4-tetra-O-acetyl-D-xylopyranoseGood
Peracetylated XyloseSodium Methoxide in MethanolControlled Stoichiometry and TemperaturePartially deacetylated xylose derivativesVariable

Benzylation and Debenzylation Procedures

Benzyl ethers are widely used as protecting groups in carbohydrate synthesis due to their stability under a wide range of reaction conditions and their facile removal by catalytic hydrogenolysis. The synthesis of a fully benzylated xylose derivative, such as 2,3,4-tri-O-benzyl-β-D-xylopyranosyl bromide, provides a robust precursor for further transformations. nih.gov

The selective debenzylation of a fully benzylated sugar is a key strategy to free up specific hydroxyl groups for methylation. This can be achieved through various methods, including catalytic transfer hydrogenolysis or using specific Lewis acids. The reactivity of benzyl groups can sometimes be influenced by their position on the sugar ring, allowing for a degree of regioselectivity. For example, in some systems, primary benzyl ethers are more readily cleaved than secondary ones.

Once the desired hydroxyl group is exposed, methylation can be carried out using a suitable methylating agent, such as methyl iodide in the presence of a base like sodium hydride. Subsequent removal of the remaining benzyl groups by hydrogenolysis would then yield the target partially methylated xylopyranose.

Starting MaterialReactionReagentsProduct
D-xylosePerbenzylationBenzyl bromide, Sodium hydridePer-O-benzylated D-xylose
Per-O-benzylated D-xyloseSelective DebenzylationCatalytic Hydrogenolysis (e.g., Pd/C, H2)Partially debenzylated xylose
Partially debenzylated xyloseMethylationMethyl iodide, Sodium hydridePartially methylated, benzylated xylose
Partially methylated, benzylated xyloseDebenzylationCatalytic Hydrogenolysis (e.g., Pd/C, H2)Partially methylated xylose

Formation of Thiocarbamate and Other Protecting Group Derivatives

Thiocarbamates are another class of protecting groups that can be employed in carbohydrate synthesis, offering alternative reactivity and deprotection conditions compared to acetates and benzyl ethers. masterorganicchemistry.com They can be introduced by reacting a free hydroxyl group with a thiocarbamoyl chloride. The use of thiocarbamates can influence the stereochemical outcome of glycosylation reactions and provide orthogonality in complex synthetic sequences.

While specific examples of using thiocarbamates for the direct synthesis of this compound are not abundant in readily available literature, the principles of their application in carbohydrate chemistry suggest a potential route. A strategically placed thiocarbamate group could direct methylation to the desired positions. For instance, after protecting the anomeric position and the primary hydroxyl at C5, one could envision a scenario where the remaining hydroxyls are differentially protected, with one or more as thiocarbamates. The selective removal of these groups would then allow for the targeted methylation.

Other protecting groups, such as silyl (B83357) ethers (e.g., tert-butyldimethylsilyl, TBDMS) and cyclic acetals (e.g., benzylidene), are also crucial in the synthesis of partially methylated sugars. For example, a 3,5-O-benzylidene acetal of a methyl xylofuranoside has been used to leave the C2-hydroxyl group free for substitution. chempap.org Subsequent methylation and removal of the benzylidene group would be a step towards the target molecule.

Novel Synthetic Routes and Advanced Methodologies

Modern synthetic chemistry offers powerful tools that can streamline and improve the synthesis of complex molecules like this compound.

Wittig-like reactions

The Wittig reaction and its variants are powerful methods for forming carbon-carbon double bonds and can be applied to carbohydrate precursors to create novel structures. wikipedia.orgorganic-chemistry.orgmasterorganicchemistry.com In the context of synthesizing precursors for methylated xylopyranose, a Wittig-type reaction could be used to modify the carbohydrate backbone. For example, a Wittig reaction on a dialdose derivative of xylose (where the C5 carbon is an aldehyde) could introduce a two-carbon unit, which could then be further functionalized. While not a direct route to the target compound, such reactions expand the toolbox for creating diverse carbohydrate structures.

The reaction typically involves a phosphonium (B103445) ylide reacting with an aldehyde or ketone. The stereochemical outcome of the Wittig reaction can often be controlled by the nature of the ylide and the reaction conditions. wikipedia.org

Flow chemistry approaches

Flow chemistry, where reactions are carried out in a continuous stream rather than in a batch flask, offers several advantages for carbohydrate synthesis, including improved reaction control, enhanced safety, and easier scalability. nih.govrsc.orgnih.govrsc.org This technology is particularly well-suited for multistep syntheses, where intermediates can be generated and immediately used in the next reaction step without isolation.

For the synthesis of this compound, a flow chemistry setup could be envisioned where a protected xylose derivative is passed through a series of reactors, each performing a specific transformation. For example, a flow reactor could be used for a selective deprotection step, followed by an in-line methylation reaction. This approach could significantly reduce reaction times and improve yields by minimizing handling and purification of sensitive intermediates. Continuous-flow systems have been successfully used for the N-methylation of peptides and could be adapted for the O-methylation of carbohydrates. nih.govrsc.org

MethodologyDescriptionPotential Application in Synthesizing this compound Precursors
Wittig-like Reactions Carbon-carbon double bond formation via the reaction of a phosphonium ylide with an aldehyde or ketone. wikipedia.orgorganic-chemistry.orgmasterorganicchemistry.comModification of the xylose backbone, for example, at the C5 position, to introduce new functional groups for further manipulation.
Flow Chemistry Reactions are performed in a continuous stream, allowing for precise control over reaction parameters. nih.govrsc.orgnih.govrsc.orgMulti-step synthesis involving sequential deprotection and methylation steps without isolation of intermediates, leading to a more efficient and automated process.

Advanced Spectroscopic Characterization and Structural Elucidation of 2,3,4 Tri O Methyl Beta D Xylopyranose

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful non-destructive technique for the detailed structural elucidation of organic molecules, including methylated sugars. It provides information on the connectivity of atoms and their spatial relationships.

¹H NMR Spectroscopic Analysis (e.g., chemical shifts, vicinal coupling constants for conformational assignment)

The ¹H NMR spectrum of 2,3,4-Tri-O-methyl-beta-D-xylopyranose provides a wealth of structural information. The spectrum is characterized by distinct signals for the anomeric proton (H-1), the ring protons (H-2, H-3, H-4, H-5), and the protons of the three methoxy (B1213986) groups.

Chemical Shifts (δ): The anomeric proton (H-1) in the β-configuration typically resonates in the downfield region, often between δ 4.2 and 4.8 ppm, appearing as a doublet due to coupling with H-2. The ring protons (H-2 to H-5) usually appear in a more congested region, typically between δ 3.0 and 4.0 ppm. The three sharp singlet signals for the O-methyl groups (at C-2, C-3, and C-4) are expected to be found between δ 3.4 and 3.6 ppm.

Vicinal Coupling Constants (³J): The magnitude of the vicinal coupling constants (³JH,H) between adjacent protons is crucial for determining the conformation of the pyranose ring. For xylopyranosides, the ring can exist in equilibrium between different chair (e.g., ⁴C₁ and ¹C₄) and skew conformations. nih.gov The Karplus equation describes the relationship between the dihedral angle (φ) separating two vicinal protons and their coupling constant. bohrium.com A large coupling constant for ³J1,2 (typically 7-8 Hz) is characteristic of a trans-diaxial relationship between H-1 and H-2, which is indicative of the ⁴C₁ chair conformation for β-xylopyranosides. bohrium.com Analysis of all the ³JH,H values around the ring allows for a detailed conformational assignment. nih.gov

Expected ¹H NMR Data for this compound in ⁴C₁ Conformation: Interactive data table

Proton Expected Chemical Shift (ppm) Expected Multiplicity Expected Coupling Constants (Hz)
H-1 ~4.5 Doublet (d) ³J1,2 ≈ 7-8
H-2 ~3.2-3.5 Triplet (t) or Doublet of doublets (dd) ³J2,1 ≈ 7-8, ³J2,3 ≈ 8-9
H-3 ~3.4-3.6 Triplet (t) or Doublet of doublets (dd) ³J3,2 ≈ 8-9, ³J3,4 ≈ 8-9
H-4 ~3.5-3.7 Multiplet (m) -
H-5ax ~3.3-3.5 Doublet of doublets (dd) ²J5ax,5eq ≈ 11-12, ³J5ax,4 ≈ 8-10
H-5eq ~3.8-4.0 Doublet (d) ²J5eq,5ax ≈ 11-12, ³J5eq,4 ≈ 4-5

¹³C NMR Spectroscopic Analysis

The ¹³C NMR spectrum complements the ¹H NMR data by providing a signal for each unique carbon atom in the molecule. For this compound, eight distinct signals are expected.

Chemical Shifts (δ): The anomeric carbon (C-1) is the most deshielded of the ring carbons, typically resonating between δ 102 and 106 ppm for β-anomers. The other ring carbons (C-2, C-3, C-4, C-5) appear in the range of δ 60-85 ppm. The three methoxy carbons are found further upfield, generally between δ 58 and 62 ppm. Methylation causes a significant downfield shift (around +10 ppm) for the substituted carbon and smaller shifts for adjacent carbons.

Expected ¹³C NMR Chemical Shift Ranges for this compound: Interactive data table

Carbon Expected Chemical Shift (ppm)
C-1 102 - 106
C-2 80 - 84
C-3 82 - 86
C-4 78 - 82
C-5 60 - 64

Two-Dimensional NMR Techniques (e.g., COSY, HSQC)

Two-dimensional (2D) NMR experiments are indispensable for the unambiguous assignment of the ¹H and ¹³C signals, especially in complex molecules where 1D spectra show significant signal overlap.

Correlation Spectroscopy (COSY): The ¹H-¹H COSY experiment identifies protons that are spin-spin coupled to each other, typically over two or three bonds. hmdb.ca A cross-peak in the COSY spectrum between two proton signals indicates that they are vicinal (e.g., H-1 and H-2, H-2 and H-3, etc.). This allows for the tracing of the proton connectivity throughout the entire pyranose ring system, starting from the well-resolved anomeric proton signal. hmdb.ca

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached (one-bond ¹H-¹³C correlation). hmdb.ca Each cross-peak in an HSQC spectrum links a specific proton resonance on one axis to its corresponding carbon resonance on the other axis. This technique is definitive for assigning each carbon in the pyranose ring by correlating it with its already-assigned attached proton. hmdb.ca

Mass Spectrometry (MS) Applications

Mass spectrometry is a key analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound, as well as its structure through fragmentation analysis.

Electron Ionization Mass Spectrometry (EI-MS)

Direct analysis of underivatized sugars like this compound by EI-MS is challenging due to their low volatility and thermal instability. The high energy of electron ionization typically leads to extensive fragmentation and often the molecular ion peak is weak or absent. The fragmentation patterns are complex, primarily involving the cleavage of C-C bonds and the loss of methoxy groups (·OCH₃) or methanol (B129727) (CH₃OH) from the molecular ion.

Gas Chromatography-Mass Spectrometry (GC-MS) in Derivatization Analysis

GC-MS is the most common and powerful method for the analysis of methylated sugars obtained from polysaccharide linkage analysis. To make the compound volatile and thermally stable for GC analysis, this compound is converted into its corresponding Partially Methylated Alditol Acetate (B1210297) (PMAA). researchgate.net This derivatization involves two steps:

Reduction: The pyranose ring is opened, and the hemiacetal at C-1 is reduced, typically with sodium borohydride (B1222165) (NaBH₄) or sodium borodeuteride (NaBD₄), to form 2,3,4-tri-O-methyl-xylitol. Using NaBD₄ introduces a deuterium (B1214612) label at C-1, which is useful for identifying the original anomeric carbon.

Acetylation: The newly formed hydroxyl group at C-1 and the free hydroxyl group at C-5 are acetylated, usually with acetic anhydride (B1165640), to yield 1,5-di-O-acetyl-2,3,4-tri-O-methyl-xylitol .

This volatile derivative can be separated by GC and identified by its characteristic EI mass spectrum. researchgate.net The fragmentation of PMAAs is predictable and occurs primarily by cleavage of the C-C bonds along the alditol backbone. The resulting fragment ions are diagnostic for the original methylation pattern. For 1,5-di-O-acetyl-2,3,4-tri-O-methyl-xylitol, the primary fragments arise from cleavage between C1-C2, C2-C3, C3-C4, and C4-C5.

Expected Primary EI-MS Fragments for 1,5-di-O-acetyl-2,3,4-tri-O-methyl-xylitol: Interactive data table

m/z Fragment Ion Origin
43 [CH₃CO]⁺ From acetyl group
45 [CH₃O=CH₂]⁺ From C-2, C-3, or C-4
117 [CH₃CO-O-CH₂-CH=OCH₃]⁺ C1-C2 cleavage
118 [CH(OAc)-CH(OMe)]⁺ C2-C3 cleavage
161 [CH(OMe)-CH(OMe)-CH₂(OAc)]⁺ C3-C4 cleavage
162 [CH(OAc)-CH(OMe)-CH(OMe)]⁺ C2-C4 cleavage

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a critical tool for the structural elucidation of this compound, providing the exact elemental composition from a highly accurate mass measurement. Unlike standard mass spectrometry, HRMS instruments, such as Orbitrap or Fourier-transform ion cyclotron resonance (FT-ICR) mass spectrometers, can measure the mass-to-charge ratio (m/z) of an ion to within a few parts per million (ppm). This precision allows for the unambiguous determination of the molecular formula.

For this compound (C8H16O5), the theoretical exact mass can be calculated and compared against the experimental value. The high accuracy of HRMS helps to distinguish the compound from other isomers or molecules with the same nominal mass.

Fragmentation analysis using HRMS/MS provides further structural details. While the small size of methyl groups makes proteomic analysis of methylation challenging, the principles of fragmentation can be applied to methylated sugars. researchgate.net In the mass spectrometer, the molecule can be induced to break apart in predictable ways. Common fragmentation pathways for methylated pyranosides include:

Loss of methoxy groups (-OCH3).

Cleavage of the pyranose ring.

Loss of the hydroxyl group at the anomeric carbon (C1).

An unusual fragmentation pattern observed in the mass spectrometry of some methylated molecules is the migration of a methyl group, which can occur during the fragmentation of singly charged ions. nih.gov Such phenomena must be considered when interpreting the spectra of trimethylated xylopyranose. The precise mass measurements of these fragments help to confirm the connectivity and modification sites within the molecule. Challenges in the mass spectrometric analysis of methylated peptides, such as the potential for incorrect identification, highlight the need for careful interpretation of fragmentation data. researchgate.net

Table 1: Theoretical HRMS Data for this compound

Ion Type Formula Theoretical Exact Mass (m/z)
[M+H]⁺ C₈H₁₇O₅⁺ 193.10705
[M+Na]⁺ C₈H₁₆O₅Na⁺ 215.08899

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS)

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) is a soft ionization technique well-suited for the analysis of carbohydrates, including methylated derivatives like this compound. nih.gov The technique involves co-crystallizing the analyte with a matrix compound that strongly absorbs laser energy. nih.gov A pulsed laser irradiates the sample spot, causing the matrix to desorb and ionize, carrying the intact analyte molecule with it into the gas phase. The time it takes for the resulting ions to travel through a flight tube to a detector is measured, which corresponds to their mass-to-charge ratio.

The application of MALDI-TOF MS to low molecular weight compounds has historically been challenging due to spectral interferences from conventional matrices in the low m/z range. nih.govbohrium.com However, the development of specialized matrices and ionic liquids has expanded its utility for small molecule analysis. nih.govnih.gov For carbohydrate analysis, 2,5-dihydroxybenzoic acid (DHB) is a commonly used matrix. researchgate.net The choice of matrix is crucial, and for low molecular weight carbohydrates, combinations such as DHB and aminopyrazine (AP) have been shown to reduce background noise and enhance sensitivity. researchgate.net

Permethylation of carbohydrates, which involves methylating all hydroxyl groups, is a common derivatization technique used to improve signal intensity in mass spectrometry by making the molecules more hydrophobic. mdpi.comresearchgate.net Since this compound is already partially methylated, its ionization efficiency in MALDI-TOF MS is expected to be favorable. The analysis typically reveals singly charged ions, often as adducts with sodium ([M+Na]⁺) or potassium ([M+K]⁺), as neutral polysaccharides are readily cationized. mdpi.com

Automated, high-throughput permethylation and analysis workflows using MALDI-TOF-MS have been developed for glycan characterization, demonstrating the technique's power for rapid and reliable screening. acs.org Tandem mass spectrometry (MS/MS) can be coupled with MALDI-TOF to obtain structural information through fragmentation, helping to confirm linkage positions. dntb.gov.ua

Table 2: Common Matrices for Carbohydrate Analysis by MALDI-TOF MS

Matrix Name Abbreviation Typical Applications
2,5-Dihydroxybenzoic acid DHB General analysis of neutral and acidic glycans. researchgate.net
α-Cyano-4-hydroxycinnamic acid CHCA Analysis of peptides and glycoproteins. nih.gov
2',4',6'-Trihydroxyacetophenone THAP Analysis of polysaccharides. researchgate.net

X-ray Crystallography for Absolute and Relative Stereochemistry

Determination of Crystal and Molecular Structures

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid, providing unequivocal information on both the absolute and relative stereochemistry of this compound. The technique requires a single, high-quality crystal of the compound. When exposed to an X-ray beam, the crystal diffracts the X-rays in a unique pattern, which is dependent on the internal arrangement of the atoms.

By analyzing the positions and intensities of the diffracted spots, the electron density map of the molecule can be constructed, revealing the precise coordinates of each atom. This allows for the confirmation of the pyranose ring structure, which is a six-membered ring containing five carbon atoms and one oxygen atom. wikipedia.org For pyranose sugars, the ring is not flat but puckered, typically adopting a stable chair conformation (e.g., ⁴C₁ or ¹C₄). numberanalytics.com The crystal structure of pyranose dehydrogenase from Agaricus meleagris has been determined at a resolution of 1.6 Å, providing detailed insight into its active site. nih.gov

For this compound, crystallographic analysis would confirm:

The β-configuration at the anomeric carbon (C1).

The specific locations of the three methyl ether groups at C2, C3, and C4.

The chair conformation of the xylopyranose ring.

Precise bond lengths, bond angles, and torsion angles.

The absolute configuration can be determined using anomalous dispersion effects, often by incorporating a heavy atom or by using specific wavelengths (e.g., Cu Kα radiation), which is crucial for chiral molecules derived from natural sources. mdpi.com

Analysis of Intermolecular and Intramolecular Interactions

The detailed three-dimensional structure obtained from X-ray crystallography also allows for a thorough analysis of the non-covalent interactions that govern how molecules pack together in the crystal lattice. rsc.org These interactions include intermolecular forces (between molecules) and intramolecular forces (within a single molecule).

Intermolecular Interactions: The packing of molecules in the crystal is dictated by a combination of forces. mdpi.com For this compound, the key intermolecular interactions would be:

Hydrogen Bonding: The most significant interaction is expected to be the hydrogen bond formed by the anomeric hydroxyl group (C1-OH), which can act as both a donor and an acceptor, linking adjacent molecules into chains or more complex networks.

Van der Waals Forces: These are weaker, non-specific interactions arising from temporary fluctuations in electron density. The methyl groups contribute significantly to these dispersion forces.

Weak C-H···O Interactions: The hydrogen atoms on the carbon backbone and the methyl groups can form weak hydrogen bonds with the oxygen atoms (ring oxygen, hydroxyl oxygen, and ether oxygens) of neighboring molecules. These interactions, while individually weak, can collectively contribute significantly to the stability of the crystal packing. mdpi.com

Studies on related carbohydrate derivatives have shown that substitutions can significantly alter crystal packing by changing the hydrogen-bonding network. For example, replacing a hydroxyl group with fluorine, which is a poor hydrogen bond acceptor, weakens intermolecular interactions and alters the molecular arrangement. mdpi.comresearchgate.net The analysis of these interactions is crucial for understanding the physical properties of the solid state.

Chromatographic Separation and Analysis Methodologies

Gas Chromatography (GC) for Mixture Resolution and Quantification

Gas Chromatography (GC) is a powerful analytical technique used to separate and quantify volatile and thermally stable compounds from a mixture. For non-volatile compounds like sugars, chemical modification, known as derivatization, is necessary to increase their volatility. restek.comthermofisher.com

Derivatization: The hydroxyl groups in carbohydrates make them polar and non-volatile. thermofisher.com To analyze this compound by GC, the remaining free hydroxyl group at the anomeric carbon must be derivatized. Common derivatization methods include:

Silylation: This is a widely used method where active hydrogens are replaced with a trimethylsilyl (B98337) (TMS) group using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA). youtube.com This process reduces the polarity and increases the volatility of the molecule.

Acetylation: The hydroxyl group can be converted into an ester, for example, an acetate ester, using reagents like acetic anhydride.

Oximation followed by Silylation: To prevent the formation of multiple anomeric peaks, an oximation step can be performed prior to silylation. This opens the ring at the hemiacetal group and creates oxime derivatives, which results in fewer, more easily separable peaks. restek.com

Separation and Quantification: Once derivatized, the sample is injected into the GC. The volatile derivatives are vaporized and carried by an inert gas (e.g., helium or nitrogen) through a capillary column. The column contains a stationary phase that interacts differently with each component of the mixture, leading to their separation based on boiling point and polarity. Components with weaker interactions elute from the column faster.

After separation, the compounds are detected by a detector, most commonly a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).

Quantification with FID: The FID produces a signal that is proportional to the amount of organic compound being burned. For quantification, a calibration curve is created by analyzing known concentrations of a standard of the derivatized this compound. chromatographyonline.com The area of the peak corresponding to the compound in an unknown sample can then be used to determine its concentration.

Identification with MS: When coupled with a mass spectrometer (GC-MS), the system provides not only retention time data for separation but also mass spectra for each eluting peak. This allows for positive identification of the compound by comparing its mass spectrum to a library or a known standard. nih.gov Methylation linkage analysis using GC-MS is a standard procedure for determining the structure of polysaccharides after hydrolysis and derivatization. researchgate.net

Table 3: Mentioned Compounds

Compound Name
1,2,3,4-Tetra-O-acetyl-β-D-xylopyranose
2,3,4-Tri-O-acetyl-D-xylopyranose
2,3,4-Tri-O-benzyl-D-xylopyranose
2,3,5-tri-O-benzyl-d-xylofuranose
3-fluoro-3-deoxy-D-glucose
Acetic anhydride
Anemarrhena asphodeloides
D-xylose
Glucose
N,O-bis(trimethylsilyl)trifluoroacetamide
Stigmasterol 3-O-β-D-glucopyranoside
Xylose

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, quantification, and purification of partially methylated monosaccharides like this compound. This compound, often a product of the hydrolysis of methylated polysaccharides such as xylan (B1165943), can be effectively analyzed using several HPLC methodologies. The choice of stationary phase, mobile phase, and detector is critical and is dictated by the polarity of the analyte and the desired resolution from other similar sugar derivatives.

Research Findings:

The analysis of methylated sugars by HPLC often requires strategies to overcome their poor UV absorbance and high polarity. Two primary approaches have proven effective: derivatization followed by reversed-phase HPLC, and underivatized analysis using Hydrophilic Interaction Chromatography (HILIC) or specialized columns.

Reversed-Phase HPLC (RP-HPLC): This is a widely adopted method for analyzing sugars after pre-column derivatization. Since carbohydrates lack a strong native chromophore, derivatization is employed to attach a UV-active or fluorescent tag to the molecule. A common derivatizing agent is 1-phenyl-3-methyl-5-pyrazolone (PMP), which reacts with the reducing end of the sugar. mdpi.comnih.gov The resulting PMP-tagged sugar derivatives are significantly more hydrophobic, allowing for excellent separation on C18 columns. nih.govnih.gov Elution is typically achieved using a gradient system combining an aqueous buffer, such as ammonium (B1175870) acetate, with an organic solvent like acetonitrile. nih.gov This method provides high resolution and sensitivity, making it suitable for the compositional analysis of complex hydrolysates containing various methylated monosaccharides. nih.gov

Hydrophilic Interaction Chromatography (HILIC): HILIC is an alternative that is well-suited for separating highly polar compounds like underivatized sugars. sigmaaldrich.com This technique typically uses a polar stationary phase, such as an amino-bonded (NH2) column, and a mobile phase with a high concentration of a non-polar organic solvent (e.g., acetonitrile) and a small amount of an aqueous buffer. sigmaaldrich.com The water acts as the strong solvent in the mobile phase. sigmaaldrich.com HILIC can effectively separate closely related polar analytes, offering an advantage for analyzing this compound without the need for derivatization.

Detection Methods: The choice of detector is linked to the sample preparation method.

UV-Vis Detectors: These are highly effective when sugars are derivatized with a UV-absorbing tag like PMP, typically monitoring at a wavelength around 245 nm. nih.gov

Refractive Index (RI) Detectors: RI detectors can be used for underivatized sugars, as they measure the difference in the refractive index between the mobile phase and the analyte. nih.gov However, they are generally less sensitive than UV detectors and are incompatible with gradient elution, which limits their application in separating complex mixtures. nih.gov

Evaporative Light Scattering Detectors (ELSD): ELSD offers a more universal detection method for underivatized sugars and is compatible with gradient elution. ingenieria-analitica.com It provides better baseline stability and sensitivity compared to RI detection for non-volatile analytes like sugars. ingenieria-analitica.com

The following table summarizes typical conditions used in the HPLC analysis of methylated sugars.

Interactive Table 1: Typical HPLC Conditions for Methylated Sugar Analysis

ParameterMethod 1: RP-HPLC with DerivatizationMethod 2: HILIC
Stationary Phase (Column) Reversed-Phase C18 (e.g., Kromasil C18) nih.govAmino-bonded (NH2) polymeric column sigmaaldrich.com
Mobile Phase A: Ammonium Acetate Buffer (pH ~5.5) B: Acetonitrile nih.govA: Acetonitrile B: Water sigmaaldrich.com
Elution Type GradientGradient or Isocratic
Derivatization Agent 1-phenyl-3-methyl-5-pyrazolone (PMP) mdpi.comnih.govNone required
Detector UV-Vis (e.g., 245 nm) nih.govELSD or Refractive Index (RI) nih.govingenieria-analitica.com
Application Note High sensitivity and resolution for complex mixtures.Separation of underivatized, highly polar sugars.

Thin-Layer Chromatography (TLC) and Paper Chromatography

Thin-Layer Chromatography (TLC) and Paper Chromatography are fundamental, cost-effective planar chromatographic techniques used for the qualitative analysis of carbohydrates. creative-biolabs.comlibretexts.org They are particularly useful for monitoring reaction progress, assessing the purity of fractions, and identifying components of a mixture by comparing their migration distances to known standards. libretexts.orgchemistryhall.com

Research Findings:

Thin-Layer Chromatography (TLC): TLC separates compounds based on their differential partitioning between a solid stationary phase (typically silica (B1680970) gel or cellulose) and a liquid mobile phase. libretexts.org For carbohydrates, the polarity of the molecule is a key factor in its separation. creative-biolabs.com While highly polar underivatized monosaccharides can be difficult to separate on standard silica gel plates, this compound is less polar than its parent D-xylose. This difference in polarity facilitates its separation.

Stationary Phases: Silica gel 60 plates are commonly used. researchgate.net For highly polar sugars, cellulose (B213188) plates can sometimes offer better resolution. researchgate.net

Mobile Phases (Eluents): The choice of solvent system is critical for achieving good separation. Common systems for separating sugars include mixtures of polar organic solvents and water. A frequently used system is a combination of Butanol, Acetic Acid, and Water (BAW). researchgate.net Another is Ethyl acetate, Pyridine (B92270), Acetic Acid, and Water (EPAW). researchgate.net For methylated sugars, which are more soluble in organic solvents, systems with higher proportions of solvents like ethyl acetate or chloroform (B151607) can be effective. One such system reported for acidic carbohydrates is methyl acetate:chloroform:methanol:1-propanol:aqueous 0.25% KCl. researchgate.net

Visualization: Since sugars are typically not visible on the plate, a visualization agent is required. kau.edu.sa The plate is sprayed with a reagent and then heated, which chars the organic compounds and produces colored spots. Common reagents include alkaline potassium permanganate, which reacts with oxidizable groups, and acidic solutions of compounds like orcinol-sulfuric acid or aniline (B41778) diphenylamine, which produce characteristic colors with different types of sugars. researchgate.netkau.edu.sayoutube.com

Paper Chromatography: Before the widespread adoption of TLC and HPLC, paper chromatography was the primary method for separating sugars. researchgate.netias.ac.in It operates on the principle of partition chromatography, where the cellulose paper acts as a solid support for the stationary phase (water molecules bound to the paper), and a solvent mixture serves as the mobile phase. kau.edu.sa The separation is based on the differential solubility of the sugars between the two phases. kau.edu.sa The principles of mobile phase selection and visualization are similar to those in TLC.

The separation is quantified by the Retention Factor (Rf), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front. libretexts.org A less polar compound will interact less with the polar stationary phase and travel further up the plate, resulting in a higher Rf value. Therefore, this compound would be expected to have a higher Rf value than D-xylose in the same solvent system.

Interactive Table 2: Common Solvent Systems for TLC/Paper Chromatography of Sugars

Solvent System NameComposition (by volume)Typical ApplicationReference
BAW n-Butanol : Acetic Acid : WaterGeneral purpose for monosaccharides researchgate.net
EPAW Ethyl Acetate : Pyridine : Acetic Acid : WaterGeneral purpose for monosaccharides researchgate.net
System 3 Methyl Acetate : Isopropanol : Water (18:7:7)Separation of various monosaccharides scribd.com
System 4 Methyl Acetate : Chloroform : Methanol : 1-Propanol : 0.25% KCl (aq) (25:20:20:20:17)Separation of acidic carbohydrates researchgate.net

Interactive Table 3: Illustrative Rf Values of Related Monosaccharides on Silica Gel TLC

CompoundSolvent System A(Ethyl Acetate/Pyridine/Water/Acetic Acid/Propionic Acid 5:5:1:1:1)Solvent System C(n-Butanol/Pyridine/Water 6:4:3)
Galactose 0.540.72
Glucose 0.620.75
N-Acetylgalactosamine 0.450.66
N-Acetylglucosamine 0.540.74

Data adapted from a study on monosaccharide analysis, showing typical Rf values. scribd.com

Conformational Analysis and Stereochemical Considerations of 2,3,4 Tri O Methyl Beta D Xylopyranose

Pyranose Ring Conformations (e.g., Chair (⁴C₁, ¹C₄), Twist-Boat)

The six-membered pyranose ring of 2,3,4-Tri-O-methyl-beta-D-xylopyranose is not planar. uomustansiriyah.edu.iq To alleviate ring strain, it adopts several non-planar conformations, the most stable of which are the chair conformations. libretexts.org These are designated as ⁴C₁ (where carbon 4 is above and carbon 1 is below the plane of the ring) and ¹C₄ (where carbon 1 is above and carbon 4 is below the plane). nih.gov The chair conformation represents the lowest energy state for cyclohexane, a similar six-membered ring, as it minimizes both angle strain and torsional strain by maintaining tetrahedral bond angles and staggered C-H bonds. libretexts.org

While the chair conformations are the most prevalent, other, higher-energy conformations such as the boat and twist-boat (or skew-boat) also exist. uomustansiriyah.edu.iqwikipedia.org The boat conformation is less stable due to steric hindrance between the "flagpole" hydrogens and eclipsing interactions of other hydrogens. youtube.com A slight twisting of the boat conformation leads to the twist-boat form, which alleviates some of this strain and is therefore more stable than the true boat conformation. libretexts.orgyoutube.com The interconversion between the two chair forms, known as ring flipping, necessarily passes through these higher-energy intermediates. wikipedia.org For pyranose rings, the nomenclature also considers the ring oxygen atom. wikipedia.org

Influence of Substituents on Ring Conformation and Stability

The presence and orientation of substituents on the pyranose ring significantly influence its conformational equilibrium. In the case of this compound, the methyl groups at positions 2, 3, and 4 play a crucial role. The stability of a given conformation is largely determined by the steric interactions between these substituents. Generally, conformations that place bulky substituents in equatorial positions are favored over those with axial substituents to minimize 1,3-diaxial interactions, which are a form of steric strain. youtube.com

Anomeric Effects and Stereochemical Stability

A key stereoelectronic factor governing the conformation of pyranose rings is the anomeric effect. wikipedia.org This effect describes the tendency for an electronegative substituent at the anomeric carbon (C-1) to prefer an axial orientation, which is counterintuitive from a purely steric standpoint. wikipedia.orgscripps.edu The anomeric effect is a result of a stabilizing interaction, often described as hyperconjugation, between a lone pair of electrons on the ring heteroatom (oxygen in this case) and the antibonding (σ*) orbital of the C-1 substituent bond. dypvp.edu.in

In this compound, the substituent at the anomeric carbon is a hydroxyl group. The anomeric effect influences the relative stability of the α and β anomers. While steric factors would favor the equatorial position for the C-1 substituent (the β-anomer in the common ⁴C₁ conformation of D-sugars), the anomeric effect provides a degree of stabilization to the axial position (the α-anomer). wikipedia.org The magnitude of the anomeric effect can be influenced by the solvent, with polar solvents tending to reduce its stabilizing contribution. scripps.edudypvp.edu.in The interplay between steric hindrance and the anomeric effect ultimately determines the most stable stereochemical arrangement.

Experimental Determination of Conformations (e.g., NMR coupling constants, X-ray diffraction)

The precise conformation of this compound in solution and in the solid state can be determined using various experimental techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for studying conformations in solution. rsc.org Proton-proton coupling constants (³JHH) are particularly informative, as their magnitude is related to the dihedral angle between the coupled protons, as described by the Karplus equation. nih.gov By measuring these coupling constants, the geometry of the pyranose ring and the orientation of its substituents can be deduced. semanticscholar.org For example, large coupling constants are typically observed for anti-periplanar protons (dihedral angle of ~180°), which are common in chair conformations. Dynamic NMR (DNMR) experiments can also be used to study the kinetics of conformational changes, such as ring flipping. semanticscholar.org

The following table summarizes the key experimental techniques used to determine the conformation of pyranose derivatives:

TechniqueInformation ObtainedState
NMR SpectroscopyRing conformation, substituent orientation, dynamic processes (e.g., ring flipping)Solution
X-ray DiffractionPrecise 3D structure, bond lengths, bond anglesSolid

Stereoisomeric Characterization and Discrimination

This compound is one of several possible stereoisomers. Stereoisomers are molecules that have the same molecular formula and sequence of bonded atoms but differ in the three-dimensional orientations of their atoms in space. The stereoisomers of 2,3,4-tri-O-methyl-xylopyranose include the α-anomer and the corresponding enantiomers (L-xylopyranose derivatives).

Discrimination between these stereoisomers is critical. The α and β anomers can be distinguished by their physical and spectroscopic properties. For example, the anomeric configuration has a distinct effect on the chemical shift of the anomeric carbon in ¹³C NMR spectra. nih.gov Furthermore, the coupling constants of the anomeric proton in ¹H NMR are characteristic of its axial (typically in α-anomers) or equatorial (typically in β-anomers) orientation. semanticscholar.org

Synthesis of a specific stereoisomer, such as the β-anomer, often requires stereoselective glycosylation reactions. The outcome of such reactions can be influenced by factors like the anomeric effect. wikipedia.org The characterization of the resulting products relies heavily on spectroscopic methods like NMR to confirm the stereochemistry at the anomeric center and other chiral centers within the molecule.

Applications in Glycoscience and Polysaccharide Structural Elucidation

Role in Methylation Analysis of Complex Carbohydrates

Methylation analysis is a cornerstone technique for determining the linkage positions in oligo- and polysaccharides. nih.govnih.gov The process involves the complete methylation of all free hydroxyl groups in a polysaccharide, followed by hydrolysis of the glycosidic bonds. The resulting partially methylated monosaccharides are then identified, and their substitution patterns reveal the original linkage points within the polymer. nih.govnih.gov

Methylation analysis, which generates derivatives like 2,3,4-Tri-O-methyl-beta-D-xylopyranose, is widely applied to a variety of polysaccharides to unravel their complex structures.

Wood Polysaccharides: In the analysis of wood polysaccharides such as xylans and galactoglucomannans, methylation analysis helps to identify the linkages between different sugar units. aalto.firesearchgate.netncsu.edu For instance, it can differentiate between various types of bonds in hemicelluloses and their connections to lignin (B12514952), which is essential for understanding wood structure and for optimizing pulping and biorefinery processes. ncsu.edumdpi.com

Anti-diabetic Polysaccharides: Polysaccharides from natural sources like medicinal plants, fungi, and algae are investigated for their anti-diabetic properties. nih.govmdpi.commdpi.com Elucidating the precise structure of these polysaccharides through methylation analysis is key to understanding their mechanisms of action, which may involve modulating gut microbiota or interacting with specific enzymes. nih.govmdpi.com The identification of terminal xylose units can be a significant finding in characterizing these bioactive polymers.

Ulvans: Ulvans, the complex sulfated polysaccharides found in the cell walls of green algae of the Ulva species, are composed of rhamnose, uronic acids, and xylose. nih.govnih.gov Methylation analysis is employed to determine the intricate linkage patterns within ulvan, which is crucial for understanding its gelling properties and potential applications in the food, biomedical, and textile industries. nih.govnih.gov

The accuracy of methylation analysis relies on the efficiency of several chemical steps. Continuous improvements in these procedures enhance the reliability of structural elucidation.

Hydrolysis: The complete cleavage of glycosidic bonds in the permethylated polysaccharide is critical. amazonaws.com Incomplete hydrolysis can lead to the underestimation of certain linkages and the misinterpretation of the polysaccharide structure. amazonaws.com

Reduction and Acetylation/Silylation: Following hydrolysis, the partially methylated monosaccharides are typically reduced to their corresponding alditols and then acetylated to form partially methylated alditol acetates (PMAAs) for gas chromatography-mass spectrometry (GC-MS) analysis. nih.gov Alternatively, silylation can be used to prepare volatile derivatives for GC-MS. aalto.fi These derivatization steps are essential for the separation and identification of the methylated sugars. aalto.fi

As a Reference Standard and Model Compound in Quantitative and Qualitative Glycochemistry

This compound, along with other methylated monosaccharides, serves as an essential reference standard in glycochemistry. bioglyco.com Its availability with high purity allows for the accurate identification and quantification of products from methylation analysis by techniques such as GC-MS. mdpi.com By comparing the retention times and mass spectra of unknown samples to those of the pure standard, researchers can confidently assign the structure of the methylated sugar and, by extension, the linkage in the original polysaccharide. mdpi.com

Table 1: Research Findings on the Application of Methylation Analysis

Research AreaPolysaccharide SourceKey Findings from Methylation Analysis
Wood Science Hardwood and SoftwoodRevealed the presence of benzyl (B1604629) ether and phenyl glycosidic linkages between lignin and hemicelluloses like arabinoglucuronoxylan and galactoglucomannan. researchgate.netncsu.edu
Biorefinery Wheat StrawElucidated the chemical linkages between lignin and polysaccharides, identifying benzyl ether and α-ketal linkages with cellulose (B213188) and xylose. ncsu.edu
Food Science Red SeaweedsEnabled the identification of non-anhydro sugar linkages in unfractionated polysaccharides, providing insights into the structure of sulfated galactans. mdpi.com
Marine Biology Green Algae (Ulva spp.)Characterized the complex structure of ulvan, a sulfated polysaccharide composed of rhamnose, uronic acids, and xylose, which is important for its industrial applications. nih.govnih.gov

Investigation of Glycosaminoglycan (GAG) Biosynthesis Pathways and Related Inhibitors

Glycosaminoglycans (GAGs) are long, unbranched polysaccharides that are key components of the extracellular matrix and cell surface, playing vital roles in cell signaling and adhesion. creativebiomart.netfrontiersin.org The biosynthesis of most GAGs, including chondroitin (B13769445) sulfate (B86663) and heparan sulfate, is initiated by the enzymatic transfer of xylose from UDP-xylose to a serine residue on a core protein. creativebiomart.netnih.gov

Derivatives of xylose, structurally related to this compound, are used as tools to study and inhibit GAG biosynthesis. nih.govnih.gov For example, xylosides can act as primers for GAG synthesis, uncoupling it from the core protein and leading to the production of free GAG chains. oup.comresearchgate.net This allows researchers to investigate the downstream processes of GAG elongation and modification. oup.com Furthermore, modified xylosides can act as inhibitors of xylosyltransferases, the initial enzymes in the GAG biosynthesis pathway, providing a means to probe the functional consequences of reduced GAG production. nih.govnih.gov For instance, 2-azide-xylose (2-Az-Xyl), a xylose analog, has been shown to inhibit the activity of xylosyltransferase 2 (XYLT2), leading to reduced levels of heparan sulfate and inhibition of cell proliferation. nih.gov

Advanced Derivatization and Analogues of 2,3,4 Tri O Methyl Beta D Xylopyranose

Synthesis and Characterization of Novel Aglycones (e.g., quaternary ammonium (B1175870) salts, polycyclic aromatic derivatives)

The synthesis of xylopyranosides with novel aglycones has been an active area of research, aiming to introduce new functionalities and properties to the sugar moiety. A notable class of these derivatives includes those with quaternary ammonium salt aglycones. nih.govmdpi.com These compounds, sometimes referred to as xylocationic compounds, are of interest for their surfactant properties and biological activities. nih.gov

One synthetic approach involves the reaction of a protected xylopyranosyl bromide, such as 2,3,4-tri-O-acetyl-α/β-D-xylopyranosyl bromide, with an appropriate amino alcohol linker, followed by quaternization with various alkyl halides. For instance, N-[2-(2′,3′,4′-tri-O-acetyl-α/β-D-xylopyranosyloxy)ethyl]ammonium bromides have been synthesized. mdpi.com The structure and stereochemistry of these compounds are typically confirmed using comprehensive NMR spectroscopy (¹H, ¹³C, COSY, and HSQC) and high-resolution mass spectrometry (HRMS). mdpi.com The anomeric configuration (α or β) is determined by the coupling constant (J₁,₂) of the anomeric proton in the ¹H NMR spectrum. For β-anomers, J₁,₂ values are typically in the range of 5.9 to 6.8 Hz, while α-anomers show smaller coupling constants of 2.8–3.3 Hz. mdpi.com

Table 1: Synthesis Yields for Quaternary Ammonium Xylopyranosides

Compound Configuration Quaternizing Amine Yield (%) Reference
5a α Triethylamine ~70% mdpi.com
5b α Trimethylamine 55% mdpi.com
5c α N,N-dimethyloctylamine ~70% mdpi.com
5d α N,N-dimethyldecylamine ~70% mdpi.com
4a-d β Various amines ~70% mdpi.com

In addition to aliphatic quaternary ammonium salts, xylopyranosides have been linked to polycyclic aromatic systems. For example, derivatives of the cytotoxic alkaloid ellipticine (B1684216) have been synthesized with d-xylofuranose and d-xylopyranose moieties to improve properties like solubility. nih.gov In these structures, the aglycone itself can be a complex, polycyclic quaternary ammonium salt. nih.gov Another area of exploration involves the synthesis of alkyl di-, tri-, and tetraoxyethyl β-D-xylopyranosides, which have been studied for their surface-active properties. nih.govmdpi.com

Modification of Ring Heteroatoms (e.g., 5-thio-xylopyranosides)

Replacing the ring oxygen atom of a pyranose with another heteroatom, such as sulfur, yields thiosugars with altered chemical and biological characteristics. The synthesis of 5-thio-D-xylopyranose, a key precursor for derivatives like 5-thio-xylopyranosides, has been achieved through chemoenzymatic methods. researchgate.net

Carbasugar Analogues of Xylopyranose (e.g., 5a-carba-β-D-xylopyranosides)

Carbasugars are carbohydrate analogues in which the endocyclic oxygen atom is replaced by a methylene (B1212753) group. nih.govuni-konstanz.de This substitution, at what is termed the 5a-position, results in molecules with significantly different chemical stability and biological profiles, often acting as inhibitors of glycosidases. nih.govnih.gov The synthesis of carbasugars is a complex field, with strategies starting from both carbohydrate and non-carbohydrate precursors. nih.gov

A common approach to carbasugar synthesis involves the Diels-Alder reaction. For instance, the addition of furan (B31954) to acrylic acid can produce an oxanorbornene intermediate, which, through a series of reduction, acetylation, and acetolysis steps, can be converted into a protected 5a-carba-β-DL-glucopyranose. nih.gov While this example leads to a glucose analogue, similar principles can be applied to synthesize xylopyranose analogues. Another powerful strategy utilizes the microbial oxidation of substituted benzenes. For example, iodobenzene (B50100) can be converted by Pseudomonas putida to iodobenzene cis-dihydrodiol, a versatile chiral starting material for the synthesis of various 5a-carba-sugars. nih.gov

The synthesis of 5a-carba-β-D-xylopyranosides and related structures has been explored, leading to novel compounds with potential biological activities. nih.gov For instance, a stereocontrolled synthesis of pseudo-β-D-xylofuranose (a furanose carbasugar) was achieved from 1,2-O-isopropylidene-D-glyceraldehyde using a furan-based 2-silyloxy diene. nih.gov Key steps in this process included a highly diastereoselective vinylogous crossed aldol (B89426) addition and an intramolecular aldolization. nih.gov

Fluorinated Derivatives and their Spectroscopic Properties

The introduction of fluorine into carbohydrate structures can profoundly influence their conformational preferences and biological activity. While specific studies on 2,3,4-Tri-O-methyl-beta-D-xylopyranose were not prevalent in the searched literature, the synthesis and spectroscopic analysis of other fluorinated pyranosides provide a strong framework for understanding these derivatives. nih.gov

The synthesis of fluorinated glycosides often involves the use of glycosyl fluorides or the reaction of a protected sugar with a fluorinating agent. For example, methyl 3-deoxy-3-fluoro-α- and β-D-glucopyranosides have been prepared via methanolysis of a di-O-isopropylidene-protected 3-deoxy-3-fluoro-α-D-glucofuranose. nih.gov

The characterization of these fluorinated derivatives relies heavily on NMR spectroscopy, particularly ¹H, ¹³C, and ¹⁹F NMR. nih.govnih.gov ¹⁹F NMR is an especially powerful tool due to its high sensitivity, 100% natural abundance of the ¹⁹F isotope, large chemical shift dispersion, and the absence of background signals in biological systems. nih.gov The chemical shifts and coupling constants (J-couplings) between fluorine, protons, and carbon atoms provide detailed structural and conformational information. For example, ¹H-¹⁹F and ¹³C-¹⁹F coupling constants are invaluable for confirming the position of the fluorine atom and determining the stereochemistry of the molecule. nih.govnih.gov

Table 2: Key NMR Techniques for Characterizing Fluorinated Xylopyranose Derivatives

NMR Technique Information Provided Reference
¹⁹F NMR Direct detection of fluorine environments, large chemical shift dispersion. nih.gov
¹H NMR Provides information on proton environments and H-H and H-F coupling constants. nih.gov
¹³C NMR Provides information on carbon skeleton and C-F coupling constants. nih.gov
COSY Correlates coupled protons to establish spin systems within the sugar ring. mdpi.com
HSQC Correlates protons to their directly attached carbons (¹H-¹³C). mdpi.com
FESTA Provides ¹H–¹⁹F chemical shift correlation and ¹H–¹⁹F coupling constants. nih.gov

Oligosaccharide and Polysaccharide Analogues Containing this compound Units

The incorporation of methylated xylopyranose units into larger carbohydrate chains is crucial for studying the structure and function of complex polysaccharides and for creating novel biomaterials. Synthetic strategies typically involve the coupling of a suitably protected xylopyranosyl donor with a glycosyl acceptor. nih.gov

The trichloroacetimidate (B1259523) method is a widely used and effective technique for glycosidic bond formation. nih.gov For example, the synthesis of tetrasaccharides has been reported where a 2,3,4-tri-O-acetyl-α-D-xylopyranosyl trichloroacetimidate donor was coupled with a protected mannoside acceptor in the presence of a trimethylsilyl (B98337) triflate catalyst. nih.gov Subsequent deprotection and further glycosylation steps allowed for the construction of the target tetrasaccharide. nih.gov Although this example uses an acetylated xylose donor, the same principle applies to methylated donors.

Research has also described the synthesis of disaccharides such as 3-O-methyl-4-O-(β-D-xylopyranosyl)-D-xylose, which is a component of certain plant hemicelluloses. rsc.org Furthermore, the synthesis of the methyl α-glycoside of the terminal unit of the O-specific polysaccharide of Vibrio cholerae O:1, serotype Ogawa, involved the methylation of a protected mannosaminide derivative. nih.gov This highlights the importance of methylation in creating specific antigenic determinants in bacterial polysaccharides. nih.govnih.gov The synthesis of these complex structures often requires a multi-step process involving selective protection, glycosylation, and deprotection reactions to achieve the desired connectivity and stereochemistry. nih.govnih.gov

Computational and Theoretical Studies on 2,3,4 Tri O Methyl Beta D Xylopyranose

Molecular Mechanics and Dynamics Simulations for Conformational Landscapes

Molecular mechanics (MM) and molecular dynamics (MD) simulations are indispensable for exploring the vast conformational space of flexible molecules like methylated xylopyranosides. These methods use classical physics to model the interactions between atoms, allowing for the simulation of molecular motion over time.

Molecular Mechanics (MM): MM calculations employ force fields, which are sets of parameters that define the potential energy of a molecule as a function of its atomic coordinates. These force fields, such as GROMOS, CHARMM, and GLYCAM, are parameterized to reproduce experimental data for specific classes of molecules, including carbohydrates. nih.gov For 2,3,4-Tri-O-methyl-beta-D-xylopyranose, MM methods can be used to perform systematic searches for low-energy conformers, primarily focusing on the pyranose ring puckering and the orientation of the methoxy (B1213986) substituents.

Molecular Dynamics (MD) Simulations: MD simulations solve Newton's equations of motion for the atoms in a system, providing a trajectory that describes how the positions and velocities of atoms change over time. This allows for the exploration of the conformational landscape under specific conditions (e.g., in a vacuum or in a solvent). For this compound, MD simulations can reveal the equilibrium distribution of conformers, the dynamics of ring inversion, and the rotational preferences of the methyl ether groups. nih.gov Simulations in explicit solvents, such as water, are particularly important for capturing the influence of hydration on conformational stability.

Typical Research Findings: Studies on related methylated monosaccharides using MD simulations have shown that specific force fields can accurately reproduce experimentally observed conformational features. nih.gov For instance, the GROMOS carbohydrate force field has been noted for its performance in modeling cellooligomers. nih.gov Such simulations for this compound would identify the predominant chair (e.g., ⁴C₁) and boat conformers and quantify the flexibility of the methoxy groups.

Table 1: Representative Parameters in a Molecular Mechanics Force Field for Carbohydrates

Parameter Description Typical Value/Form
Bond Stretching Energy required to stretch or compress a covalent bond. E = k_b (r - r_0)²
Angle Bending Energy required to bend the angle between three bonded atoms. E = k_θ (θ - θ_0)²
Torsional Angle Energy associated with rotation around a bond. E = Σ V_n [1 + cos(nφ - δ)]
Van der Waals Non-bonded interaction (attraction/repulsion). Lennard-Jones Potential: E = 4ε[(σ/r)¹² - (σ/r)⁶]
Electrostatic Non-bonded interaction between atomic partial charges. Coulomb's Law: E = (q_i q_j) / (εr_ij)

Ab-initio and Density Functional Theory (DFT) Calculations for Structural and Electronic Properties

To achieve higher accuracy in describing molecular properties, quantum mechanical methods like ab-initio and Density Functional Theory (DFT) are employed. These methods solve the Schrödinger equation (or its DFT equivalent, the Kohn-Sham equations) to provide a detailed picture of the electronic structure.

Ab-initio Methods: Ab-initio ("from the beginning") calculations, such as Hartree-Fock (HF) and post-Hartree-Fock methods (e.g., Møller-Plesset perturbation theory, MP2), derive their results from first principles without empirical parameters. While computationally expensive, they serve as benchmarks for other methods.

Density Functional Theory (DFT): DFT is a widely used quantum chemical method that calculates the electronic structure of a molecule based on its electron density. It offers a favorable balance between accuracy and computational cost, making it suitable for studying carbohydrate conformations. nih.govresearchgate.net Functionals like B3LYP and M06-2X, combined with Pople-style basis sets (e.g., 6-311++G(d,p)), are commonly used for geometry optimization and energy calculations of sugars. nih.govnih.gov

For this compound, DFT calculations can provide:

Optimized Geometries: Precise bond lengths, bond angles, and dihedral angles for different conformers.

Relative Energies: Accurate energy differences between various chair, boat, and skew conformations.

Electronic Properties: Insights into the molecular orbital energies, charge distribution (atomic charges), and dipole moment. These properties are key to understanding the molecule's reactivity and intermolecular interactions.

Computational studies on the parent molecule, β-D-xylopyranose, have utilized the M06-2X functional to investigate its thermal degradation, indicating the suitability of this level of theory for related compounds. nih.gov

Table 2: Calculated Structural and Electronic Properties of a Representative Xylopyranose Conformer (Illustrative Data)

Property Method/Basis Set Calculated Value
Total Energy B3LYP/6-311++G** -688.12345 Hartree
Dipole Moment B3LYP/6-311++G** 2.5 Debye
C1-O5 Bond Length B3LYP/6-311++G** 1.43 Å
Ring Puckering (⁴C₁) B3LYP/6-311++G** Q = 0.58 Å, θ = 5.2°
HOMO-LUMO Gap B3LYP/6-311++G** 7.8 eV

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts)

Computational methods are highly valuable for predicting spectroscopic data, which aids in the interpretation of experimental results. For this compound, the prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is particularly important for structural elucidation.

NMR Chemical Shift Prediction: The Gauge-Including Atomic Orbital (GIAO) method is a standard approach for calculating NMR shielding tensors using DFT. liverpool.ac.uk The calculated isotropic shielding values are then converted to chemical shifts by referencing them against a standard, typically tetramethylsilane (B1202638) (TMS). The accuracy of the prediction depends heavily on the chosen DFT functional and basis set. idc-online.com For protons, specialized functionals like WP04 have been developed to improve accuracy. idc-online.com

The process involves:

Generating a set of low-energy conformers using methods described in section 7.1.

Optimizing the geometry of each conformer at a suitable level of theory (e.g., DFT).

Calculating the NMR shielding tensors for each optimized conformer.

Averaging the chemical shifts based on the Boltzmann population distribution of the conformers at a given temperature. arxiv.orgresearchgate.net

This approach allows for the assignment of complex ¹H and ¹³C NMR spectra and can help distinguish between different stereoisomers or conformers. mdpi.comnih.gov Machine learning approaches have also emerged as powerful tools for predicting NMR chemical shifts with high accuracy. nih.gov

Table 3: Predicted vs. Experimental ¹H NMR Chemical Shifts (ppm) for an Illustrative Methylated Sugar

Proton Calculated (GIAO-DFT) Experimental
H-1 5.10 4.95
H-2 3.55 3.48
H-3 3.70 3.65
H-4 3.85 3.78
H-5a 3.40 3.35
H-5e 4.05 3.98
OCH₃ (C2) 3.58 3.52
OCH₃ (C3) 3.62 3.57
OCH₃ (C4) 3.54 3.50

Analysis of Conformational Energy Landscapes and Barriers

The conformational energy landscape provides a comprehensive map of a molecule's stability and flexibility. It consists of energy minima (stable conformers) and the transition states (energy barriers) that connect them.

For this compound, the primary conformational flexibility arises from:

Ring Puckering: Interconversion between different chair (e.g., ⁴C₁ and ¹C₄), boat, and skew-boat conformations. nih.govnih.gov

Methoxy Group Rotation: Rotation of the methyl groups around the C-O bonds.

Computational methods like DFT can be used to calculate the energies of these different structures. Studies on the parent β-D-xylopyranose have identified numerous stable conformers and mapped the pathways for their interconversion. arxiv.orgresearchgate.net For example, the ring-opening reaction of β-D-xylopyranose was found to have an enthalpic barrier of around 183.8 kJ mol⁻¹. nih.gov While methylation will alter these values, the fundamental conformational possibilities remain similar.

Calculating Energy Barriers: Transition state theory, combined with quantum chemical calculations, allows for the determination of the activation energies (energy barriers) for conformational changes. scispace.com Identifying the transition state structures connecting two minima on the potential energy surface is key to understanding the kinetics of these processes. For instance, the energy barrier for the conversion from a ⁴C₁ chair to a ¹C₄ chair conformation can be calculated, providing insight into the rigidity of the pyranose ring. In related mannopyranose, various boat and skew forms were found to be 3.6 to 8.9 kcal/mol higher in energy than the most stable chair conformation. nih.govresearchgate.net

Table 4: Relative Energies of Different Conformers of a Xylopyranose Derivative (Illustrative Data)

Conformer Ring Conformation Relative Energy (kcal/mol) Boltzmann Population (%) at 298 K
Conf-1 ⁴C₁ 0.00 95.5
Conf-2 ²S₀ (Skew) 2.50 1.5
Conf-3 ¹C₄ 3.50 0.3
Conf-4 B₃,₀ (Boat) 4.80 <0.1

Future Research Directions and Emerging Methodologies

Development of More Efficient and Stereoselective Synthetic Routes

The synthesis of specific, partially methylated monosaccharides like 2,3,4-Tri-O-methyl-beta-D-xylopyranose is foundational for their use as standards in glycan analysis and as building blocks in chemical biology. Future research is increasingly focused on overcoming the persistent challenges of stereoselectivity in glycosylation. nih.gov While numerous strategies exist, the outcome of a glycosylation reaction often depends heavily on the specific protecting groups and the nature of the substrates. nih.gov This necessitates the continual development of more robust and predictable synthetic methodologies.

A key area of development is reagent-controlled glycosylation, which aims to direct the stereochemical outcome of a reaction by altering external reagents rather than relying solely on the inherent properties of the glycosyl donor and acceptor. ntu.edu.sg This approach offers greater flexibility and can circumvent the need for lengthy pre-synthesis of specifically designed substrates. ntu.edu.sg Recent advances have demonstrated the potential of various catalysts to achieve high stereoselectivity.

Organocatalysis : Chiral phosphoric acids and thiourea-based catalysts have been employed to facilitate stereoselective glycosylations. ntu.edu.sg For instance, Jacobsen's group reported the use of a tailored bis-thiourea catalyst for producing β-anomeric glycosides in excellent yields and stereoselectivity. nih.gov

Transition Metal Catalysis : Transition metals like palladium and nickel have been used to catalyze stereoselective glycosylations. nih.gov A palladium-catalyzed approach, for example, showed excellent β-selectivity with a range of donors and acceptors. nih.gov

Novel Protecting and Leaving Groups : The choice of protecting groups on the glycosyl donor is critical. The use of a 2-cyanomethyl ether protecting group has been shown to effectively yield 1,2-trans glycosides. nih.gov Similarly, the development of novel leaving groups, such as diphenyl phosphates, activated by specific catalysts, represents a promising avenue for controlling stereoselectivity. nih.gov

Future work will likely focus on expanding the substrate scope of these catalytic systems and adapting them for the efficient synthesis of methylated xylose derivatives. The goal is to create a toolbox of reliable methods that allow chemists to predictably synthesize specific isomers like this compound in high yields.

Catalyst/MethodTypical SelectivityKey Feature
Bis-thiourea catalystβ-selectiveCatalytic activation of diphenyl phosphate (B84403) leaving groups. nih.gov
Palladium Complexesβ-selectiveEffective with various donors, including those with C(2)-allyl ether groups. nih.gov
2-Cyanomethyl Ether Protection1,2-trans selectiveDirects stereoselectivity through neighboring group participation. nih.gov
Diarylborinic Acidβ-selectiveAllows direct use of anomeric hydroxyl free sugars as donors. ntu.edu.sg

Integration of Advanced Analytical Techniques for Comprehensive Characterization

The precise structural elucidation of methylated monosaccharides is paramount for their correct application. While established techniques like Gas Chromatography-Mass Spectrometry (GC-MS) are routinely used, future research will benefit from the integration of more advanced and sensitive analytical methods for a more complete characterization. nih.govnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: Solution-state NMR is an exceptionally powerful tool for studying the three-dimensional structure and dynamics of carbohydrates in solution. nih.govacs.org For a compound like this compound, multi-dimensional NMR experiments can provide unambiguous assignment of proton (¹H) and carbon (¹³C) chemical shifts. mdpi.com

Conformational Analysis : Through-space correlations from NOESY or ROESY experiments can establish the sequence and linkage of monosaccharide residues in a larger glycan. acs.org For an individual methylated monosaccharide, these techniques, combined with the measurement of spin-spin coupling constants, can reveal detailed conformational preferences. nih.gov

Studying Methylation Effects : NMR is highly sensitive to the electronic changes induced by methylation. nih.gov Comparing the NMR spectra of this compound with its unmethylated or differently methylated counterparts can provide deep insights into how methylation affects molecular structure and dynamics. nih.govacs.org High-field NMR spectrometers (500 MHz and above) fitted with sensitive cryoprobes are becoming more accessible, allowing analysis of minute sample quantities. nih.gov

Mass Spectrometry (MS): MS is a cornerstone of glycan analysis. nih.gov In the context of characterizing this compound, advanced MS techniques offer more than just molecular weight determination.

Fragmentation Analysis : The analysis of partially methylated alditol acetates (PMAAs) by GC-MS relies on predictable electron impact (EI) fragmentation patterns to determine linkage positions. nih.gov

High-Resolution Tandem MS (MS/MS) : Techniques like MALDI-TOF/TOF and ESI-MS/MS provide detailed structural information through controlled fragmentation. doi.org High-energy collision-induced dissociation (CID) MS/MS can generate cross-ring cleavage ions that provide unambiguous linkage information, which is crucial when analyzing complex glycans that have been broken down into their methylated components. doi.org This level of detail is superior to many negative-ion mode analyses of native glycans. doi.org

The integration of these techniques—for instance, using HPLC to purify a sample, followed by parallel analysis using high-field NMR and high-resolution MS/MS—will provide a comprehensive and unambiguous characterization of this compound and its derivatives.

TechniqueInformation GainedAdvantage
High-Field NMR (e.g., 700 MHz)3D structure, conformational dynamics, effects of methylation. nih.govProvides detailed atomic-level structural information in solution. acs.org
GC-MS of PMAAsLinkage positions, ring size. nih.govnih.govWell-established method with extensive databases of fragmentation patterns. nih.gov
MALDI-TOF/TOF MS/MSSequence, linkage, and branching information. doi.orgHigh-energy CID provides detailed fragmentation, including cross-ring cleavages. doi.org
ESI-MS/MSSequence and substitution patterns. doi.orgSoft ionization is suitable for analyzing complex mixtures and labile modifications.

Expansion of Applications in Complex Glycan Analysis

The primary application of partially methylated monosaccharides such as this compound is in methylation analysis for determining the linkage structure of complex carbohydrates. nih.govnih.gov In this method, all free hydroxyl groups in a glycan are methylated. Subsequent acid hydrolysis breaks the glycosidic bonds, and the resulting partially methylated monosaccharides are analyzed. nih.gov The positions of the free hydroxyls on these monomers correspond to the points of glycosidic linkage in the original polymer.

Future applications will build on this principle, expanding its use in more complex and challenging areas of glycobiology.

Sulfoglycomics : The analysis of sulfated glycans is notoriously difficult. Recent work has shown that sulfated glycans can be successfully permethylated and analyzed by MS/MS in the positive-ion mode. doi.org This provides more detailed and reliable sequence information than traditional negative-ion mode analysis. doi.org The generation and analysis of methylated standards, including those from xylose, will be essential for the accurate interpretation of these complex spectra.

Glycosphingolipid (GSL) Analysis : Methylation analysis is widely used to characterize the glycan portions of GSLs, which are often found with unique modifications in lower animals, including methylated sugars like 3-O-methyl-Xylose (Xyl3Me). nih.gov As research delves into more diverse organisms, the library of required methylated standards, including this compound, will need to expand.

Plant and Microbial Polysaccharides : The structural elucidation of complex plant cell wall polysaccharides (like xylans) and microbial capsular polysaccharides is critical for understanding their biological function and for biotechnological applications. acs.orgacs.org Methylation analysis is a key tool in mapping the intricate branching patterns of these polymers. nih.gov The availability of pure, well-characterized methylated monosaccharide standards is crucial for the accurate quantification and identification of linkage types.

The overarching trend is a move towards more comprehensive and high-throughput glycomic workflows. In this context, this compound and similar compounds are not just analytical reagents but essential calibrants and standards that underpin the accuracy of large-scale studies in glycobiology.

Theoretical Insights into Reactivity and Selectivity for Rational Design

Alongside experimental work, computational chemistry and theoretical studies are emerging as powerful tools for understanding and predicting the behavior of carbohydrates. Molecular Dynamics (MD) simulations and quantum mechanical calculations can provide insights that are difficult or impossible to obtain through experiments alone.

A key area of investigation is the effect of O-methylation on the conformational landscape and properties of monosaccharides. nih.govacs.org

Conformational Preferences : MD simulations can sample the rotational states of a molecule like this compound in solution, revealing its preferred conformations. nih.gov These theoretical findings can be validated against experimental NMR data, leading to a refined understanding of its solution-state structure. nih.govacs.org

Solvation and Hydrophobicity : Methylation significantly alters a sugar's interaction with water by replacing hydrophilic hydroxyl groups with more hydrophobic methyl ethers. acs.org Computational methods, such as "computational alchemy," can calculate the change in the free energy of solvation upon methylation. nih.gov This provides a quantitative measure of the increased hydrophobicity, which is crucial for understanding the behavior of methylated glycans in biological systems and during chromatographic separation.

Rational Design of Synthesis : By understanding the electronic and steric properties of glycosyl donors and acceptors through computational modeling, it may become possible to rationally design more effective synthetic routes. Theoretical studies can help predict the reactivity of different hydroxyl groups and the likely stereochemical outcome of a glycosylation reaction under various catalytic conditions, guiding the choice of protecting groups and reaction parameters for optimal efficiency and selectivity.

The synergy between advanced computational modeling and empirical data from NMR and chemical synthesis will be a driving force in future carbohydrate research. This dual approach will not only deepen our fundamental understanding of molecules like this compound but also accelerate the rational design of new synthetic strategies and applications.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 2,3,4-Tri-O-methyl-beta-D-xylopyranose to improve yield and regioselectivity?

  • Methodological Answer :

  • Protecting Group Strategy : Use selective acetylation/methylation protocols to protect hydroxyl groups. For example, sequential protection using acetic anhydride or methyl iodide under controlled conditions (e.g., DMAP catalysis) ensures regioselectivity .
  • Reaction Monitoring : Employ TLC or HPLC to track intermediate formation (e.g., tri-O-acetyl precursors) and adjust reaction time/temperature to minimize side products .
  • Purification : Column chromatography with optimized solvent systems (e.g., hexane/ethyl acetate gradients) enhances purity, as demonstrated in similar xylopyranoside syntheses .

Q. What analytical techniques are critical for characterizing the structural integrity of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : 1D 1H^1H- and 13C^{13}C-NMR confirm methyl group positions (δ 3.3–3.7 ppm for O-methyl protons) and anomeric configuration (β-D-xylo via J1,2J_{1,2} coupling constants) .
  • Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+Na]+ at m/z 254.1) and fragmentation patterns for functional group verification .
  • X-ray Crystallography : For crystalline derivatives, resolve absolute configuration, as shown in analogous di-O-isopropylidene carbohydrate structures .

Q. How can researchers address solubility challenges in aqueous systems for methylated xylopyranose derivatives?

  • Methodological Answer :

  • Co-solvent Systems : Use DMSO/water mixtures (e.g., 10% DMSO) to enhance solubility while preserving stability .
  • Derivatization : Introduce hydrophilic groups (e.g., azide or sulfate moieties) at the anomeric position, as seen in related glucopyranoside studies .

Advanced Research Questions

Q. What mechanistic insights explain the stereochemical outcomes of glycosylation reactions involving this compound donors?

  • Methodological Answer :

  • Transition-State Analysis : Computational modeling (DFT or MD simulations) predicts the influence of methyl groups on oxocarbenium ion stability and nucleophile attack trajectories .
  • Kinetic Studies : Compare activation energies for β- vs. α-glycoside formation using trichloroacetimidate donors (e.g., via 1H^{1}H-NMR reaction monitoring) .

Q. How can contradictions in spectral data (e.g., NMR vs. X-ray) for methylated carbohydrate derivatives be resolved?

  • Methodological Answer :

  • Dynamic Effects : Investigate solvent- or temperature-dependent conformational changes using variable-temperature NMR .
  • Crystallographic Refinement : For X-ray data, apply restraints to model disordered methyl groups, as in cycloartane glycoside studies .

Q. What strategies enable the use of this compound in studying carbohydrate-protein interactions?

  • Methodological Answer :

  • Surface Plasmon Resonance (SPR) : Immobilize methylated xylopyranose on sensor chips to quantify binding kinetics with lectins or antibodies .
  • Glycan Microarrays : Functionalize the anomeric position with linkers (e.g., PEG spacers) for high-throughput screening of protein specificity .

Q. How do steric effects from methyl groups influence the compound’s reactivity in glycosynthase-mediated enzymatic synthesis?

  • Methodological Answer :

  • Enzyme Engineering : Use directed evolution to optimize glycosynthases (e.g., mutant β-glucosidases) for accommodating bulky methyl groups .
  • Docking Simulations : Predict enzyme-substrate compatibility using tools like AutoDock Vina, focusing on active-site steric clashes .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.